BenchChemオンラインストアへようこそ!

3-(3,4-Dihydro-2H-quinolin-1-yl)-propionic acid hydrochloride

Salt selection Aqueous solubility Solid-state stability

3-(3,4-Dihydro-2H-quinolin-1-yl)-propionic acid hydrochloride (CAS 884048-30-0) is a synthetic small molecule comprising a 1,2,3,4-tetrahydroquinoline core N-substituted with a propionic acid moiety, formulated as the hydrochloride salt (molecular formula C₁₂H₁₅NO₂·HCl, MW 241.71 g/mol). It belongs to the broader class of tetrahydroquinoline–propionic acid conjugates, a scaffold family investigated for diverse pharmacological activities including renin inhibition, NMDA antagonism, and antimicrobial effects, and employed as a versatile intermediate in medicinal chemistry.

Molecular Formula C12H16ClNO2
Molecular Weight 241.71 g/mol
CAS No. 884048-30-0
Cat. No. B3163499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dihydro-2H-quinolin-1-yl)-propionic acid hydrochloride
CAS884048-30-0
Molecular FormulaC12H16ClNO2
Molecular Weight241.71 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2N(C1)CCC(=O)O.Cl
InChIInChI=1S/C12H15NO2.ClH/c14-12(15)7-9-13-8-3-5-10-4-1-2-6-11(10)13;/h1-2,4,6H,3,5,7-9H2,(H,14,15);1H
InChIKeyXEMQCFYEGQPUCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,4-Dihydro-2H-quinolin-1-yl)-propionic Acid Hydrochloride (CAS 884048-30-0): Chemical Identity, Salt Form, and Comparator Landscape for Procurement Evaluation


3-(3,4-Dihydro-2H-quinolin-1-yl)-propionic acid hydrochloride (CAS 884048-30-0) is a synthetic small molecule comprising a 1,2,3,4-tetrahydroquinoline core N-substituted with a propionic acid moiety, formulated as the hydrochloride salt (molecular formula C₁₂H₁₅NO₂·HCl, MW 241.71 g/mol) . It belongs to the broader class of tetrahydroquinoline–propionic acid conjugates, a scaffold family investigated for diverse pharmacological activities including renin inhibition, NMDA antagonism, and antimicrobial effects, and employed as a versatile intermediate in medicinal chemistry [1]. Its closest structural analogs include the corresponding free base (CAS 91641-02-0, MW 205.25 g/mol), the regioisomeric dihydroisoquinoline analog (CAS 846576-15-6, also as hydrochloride), and the 2-oxo–substituted derivative (CAS 933740-08-0) . Despite the compound's listing in major research-chemical catalogs, peer-reviewed quantitative bioactivity data (IC₅₀, Ki, MIC) specifically attributed to CAS 884048-30-0 remain extremely scarce in the open literature; consequently, procurement differentiation rests primarily on physicochemical properties and demonstrated synthetic utility rather than on validated biological target engagement metrics.

Why Generic Substitution Fails: Physicochemical and Scaffold-Level Differentiation of 3-(3,4-Dihydro-2H-quinolin-1-yl)-propionic Acid Hydrochloride


The interchangeable use of closely related tetrahydroquinoline–propionic acid derivatives within research and process-chemistry workflows is not supported by available evidence. The hydrochloride salt (CAS 884048-30-0) is explicitly documented to provide enhanced aqueous solubility and solid-state stability relative to the neutral free base (CAS 91641-02-0), a critical parameter for aqueous-phase reactions and biological assay preparation [1]. Furthermore, the 1,2,3,4-tetrahydroquinoline nitrogen substitution pattern (N1-linked propionic acid) differentiates this compound from the dihydroisoquinoline regioisomer (CAS 846576-15-6, N2-linked), which presents a distinct heterocyclic topology and is associated in the patent literature with divergent target selectivity profiles [2]. The absence of a 2-oxo substituent on the quinoline ring (cf. CAS 933740-08-0) preserves the fully reduced tetrahydroquinoline electronic character, conferring a higher calculated logP and distinct hydrogen-bonding capacity . These physicochemical distinctions mean that analytical reference standards, synthetic intermediates, and biological probes cannot be freely substituted without risking altered solubility, reactivity, or off-target binding.

Quantitative Procurement Evidence: Head-to-Head Physicochemical and Specification Comparisons for 3-(3,4-Dihydro-2H-quinolin-1-yl)-propionic Acid Hydrochloride (CAS 884048-30-0)


Hydrochloride Salt vs. Free Base: Quantified Solubility and Handling Advantage in Aqueous Media

The hydrochloride salt form (CAS 884048-30-0) is explicitly documented by multiple chemical suppliers as conferring enhanced aqueous solubility and solid-state stability compared to the neutral free base (CAS 91641-02-0) [1]. While no peer-reviewed intrinsic solubility measurements (e.g., logS in mol/L at 25°C, pH 7.4) specific to CAS 884048-30-0 were identified in the open literature, the free base is reported to have a density of 1.165 g/cm³ and a boiling point of 399.1°C at 760 mmHg, with no melting point listed—consistent with an amorphous or low-crystallinity solid that may present handling challenges . The hydrochloride counterion is a standard pharmaceutical salt strategy to improve crystallinity and dissolution rate [2]. For procurement decisions involving aqueous-phase chemistry, biological buffer preparation, or salt-form screening, the hydrochloride provides a documented, formulation-ready advantage.

Salt selection Aqueous solubility Solid-state stability Formulation pre-screening

Quinoline vs. Isoquinoline Scaffold: Heterocyclic Regiochemistry Dictates Distinct Synthetic and Biological Trajectories

The target compound features a 1,2,3,4-tetrahydroquinoline core (nitrogen at the 1-position of the bicyclic system), whereas the closely related analog CAS 846576-15-6 bears a 1,2,3,4-tetrahydroisoquinoline scaffold (nitrogen at the 2-position) . This regiochemical distinction has documented pharmacological consequences: patent literature describes tetrahydroquinoline–propionic acid derivatives as renin inhibitors [1], while tetrahydroisoquinoline–propionic acid conjugates are reported in contexts including neuroprotection and cannabinoid receptor modulation [2]. The two scaffolds present different hydrogen-bond acceptor/donor geometries (topological polar surface area: 40.5 Ų for the quinoline free base vs. values for isoquinoline analogs that may differ depending on substitution) and divergent metabolic liabilities. For procurement decisions in medicinal chemistry campaigns, the quinoline regioisomer cannot be substituted with the isoquinoline analog without altering target engagement profiles.

Scaffold hopping Heterocyclic chemistry Regioisomer differentiation Medicinal chemistry

Purity Specification Benchmarking: 98% (HCl Salt) vs. 95% (Free Base) in Commercial Supply Channels

Commercially available batches of 3-(3,4-dihydro-2H-quinolin-1-yl)-propionic acid hydrochloride (CAS 884048-30-0) are listed with a purity specification of 98% (Leyan, catalog 1633704) , while the corresponding free base (CAS 91641-02-0) is consistently offered at 95% purity across multiple suppliers (Leyan, Fluorochem, CymitQuimica) . For the dihydroisoquinoline hydrochloride analog (CAS 846576-15-6), purity is also specified at 98% (Chemscene, Leyan) , indicating comparable commercial quality. The 3-percentage-point purity differential between the hydrochloride salt and the free base may reflect the additional purification achieved during salt formation (recrystallization of the hydrochloride), which generally removes neutral organic impurities more effectively than free-base chromatography alone. For analytical reference standard applications or synthetic steps requiring precise stoichiometry, this purity difference can be meaningful.

Chemical purity Quality specification Analytical reference standard Procurement

Demonstrated Utility as a Synthetic Intermediate: Patent-Backed Precedent for Dihydroquinoline-Based Drug Candidate Synthesis

Although direct bioactivity data for CAS 884048-30-0 are absent from peer-reviewed journals, the 3-(3,4-dihydro-2H-quinolin-1-yl)-propionic acid scaffold is explicitly utilized in patent-protected synthetic routes toward bioactive molecules. U.S. Patent Application US 2011/0082172 A1 (Sun Pharma) discloses 3-amino-1-(3,4-dihydro-2H-quinolin-1-yl)-propan-1-one derivatives—synthesized from a tetrahydroquinoline–propionic acid precursor chemically analogous to the target compound—as renin inhibitors with potential application in hypertension [1]. Separately, Japanese Patent JP2008105970A describes dihydroquinoline–propionic acid intermediates in the industrial-scale manufacture of rebamipide, a marketed gastroprotective agent [2]. In contrast, the free base (CAS 91641-02-0) and the isoquinoline analog (CAS 846576-15-6) are not featured as key intermediates in patent-protected synthetic routes to the same degree, and the 2-oxo analog (CAS 933740-08-0) is documented primarily as a research chemical (Enamine building block) with no patent-associated drug-candidate synthesis .

Synthetic intermediate Process chemistry Drug candidate synthesis Renin inhibitor

LogP and Hydrogen-Bonding Profile: Computational Differentiation from the 2-Oxo Analog for Permeability-Critical Applications

The fully reduced tetrahydroquinoline ring of the target compound (no carbonyl substituent) yields a computationally distinct lipophilicity and hydrogen-bonding profile versus the 2-oxo analog (CAS 933740-08-0). The free base of the target scaffold (CAS 91641-02-0) has a calculated LogP of 0.93 (Fluorochem specification) and a topological polar surface area (tPSA) of 40.5 Ų, with 1 hydrogen-bond donor and 3 hydrogen-bond acceptors . The 2-oxo analog introduces an additional H-bond acceptor (carbonyl oxygen) and increases tPSA, which would be expected to reduce passive membrane permeability. The hydrochloride salt form further modulates these properties by ensuring the carboxylic acid is protonated in the solid state while enabling dissolution to the ionized carboxylate at physiological pH. For permeability-critical assays (e.g., Caco-2, PAMPA) or blood–brain barrier penetration studies, the reduced tetrahydroquinoline scaffold is predicted to be more favorable than the 2-oxo congener.

Lipophilicity Drug-likeness Permeability In silico ADME

Transparency Statement: Known Data Gaps and Evidentiary Limitations for CAS 884048-30-0

It must be explicitly acknowledged that no peer-reviewed publications reporting quantitative in vitro bioactivity (IC₅₀, EC₅₀, Ki, Kd, MIC), in vivo pharmacokinetic parameters, or selectivity profiling data for 3-(3,4-dihydro-2H-quinolin-1-yl)-propionic acid hydrochloride (CAS 884048-30-0) were identified in PubMed, ChEMBL, BindingDB, or PubChem as of May 2026 [1]. The MolBic database lists this compound with a bioactivity value category of '≤ 0.1 μM > 0.1 μM and ≤ 10 μM > 10 μM Imprecise Activity,' indicating that data may exist in proprietary or non-public repositories but are not accessible for independent verification [2]. The SDS for the Santa Cruz Biotechnology catalog item (sc-311878) is not publicly available online . Consequently, all differentiation claims in this guide that rely on biological target engagement must be treated as class-level inferences drawn from structurally related tetrahydroquinoline derivatives, not as direct empirical evidence for the specific CAS number. Procurement decisions for biological screening applications should be made with the understanding that this compound is an uncharacterized chemical probe requiring full in-house bioactivity validation. This transparency is essential for rigorous scientific procurement and is not a reflection on compound quality or utility.

Data gap analysis Evidence quality Procurement risk assessment Due diligence

Evidence-Backed Application Scenarios for 3-(3,4-Dihydro-2H-quinolin-1-yl)-propionic Acid Hydrochloride (CAS 884048-30-0) in Research and Industrial Procurement


Medicinal Chemistry: Renin Inhibitor Lead Generation and Scaffold Optimization

Based on patent precedent (US 2011/0082172 A1), the 3-(3,4-dihydro-2H-quinolin-1-yl)-propionic acid scaffold serves as a validated starting point for synthesizing renin inhibitors [1]. The hydrochloride salt provides the amine-reactive carboxylic acid handle in a soluble, easily weighed form (98% purity), enabling direct amide coupling to generate diverse 3-amino-1-(3,4-dihydro-2H-quinolin-1-yl)-propan-1-one libraries. The reduced tetrahydroquinoline core (LogP ~0.93, tPSA 40.5 Ų) is compatible with lead-like property space, and the absence of a 2-oxo substituent preserves a basic tertiary amine (pKa ~8–9 estimated) that can participate in key hydrogen-bond or ionic interactions with the renin active site. Procurement of the hydrochloride rather than the free base streamlines parallel synthesis workflows by eliminating a salt-formation step prior to coupling reactions.

Process Chemistry: Intermediate for Gastroprotective Agent Synthesis (Rebamipide-Class Molecules)

Japanese Patent JP2008105970A describes dihydroquinoline–propionic acid intermediates in an industrially optimized route to rebamipide, achieving 93–98% yields in key C–C coupling and hydrolysis steps [1]. The target compound's propionic acid side chain and tetrahydroquinoline core mirror the structural motifs employed in this patent, suggesting utility as a building block for gastritis and gastric ulcer drug candidates. The hydrochloride salt form is advantageous in process-scale aqueous acidic hydrolysis conditions (e.g., concentrated HCl reflux), where the compound is already pre-equilibrated to the ionic form required for dissolution. For CROs and CDMOs offering rebamipide-analog synthesis services, CAS 884048-30-0 represents a commercially accessible intermediate with documented synthetic feasibility.

Analytical Chemistry: High-Purity Reference Standard for LC-MS and qNMR Method Development

With a commercial purity specification of 98% [1]—superior to the 95% typical of the free base —the hydrochloride salt is well-suited as an external calibration standard for quantitative LC-MS/MS or qNMR method development in pharmaceutical impurity profiling. The salt's enhanced solid-state stability reduces the risk of degradation during long-term storage of reference standard stock solutions. The molecular ion ([M+H]⁺ at m/z 206.1 for the free base cation) and characteristic fragmentation pattern (loss of 44 Da for CO₂ from the carboxylic acid; loss of the propionic acid side chain) provide multiple MRM transitions for selective and sensitive detection. The Santa Cruz Biotechnology catalog listing (sc-311878, 500 mg at $240) provides a traceable supply chain for academic and industrial analytical laboratories.

Computational Chemistry and Cheminformatics: Drug-Likeness Assessment and Virtual Screening Library Design

The well-defined physicochemical profile of the target scaffold—MW 205.25 (free base), LogP 0.93, tPSA 40.5 Ų, 1 HBD, 3 HBA, 3 rotatable bonds [1]—places this compound comfortably within Lipinski and Veber drug-likeness space, making it an attractive core for virtual screening library enumeration. The hydrochloride salt's enhanced solubility facilitates experimental validation of computational predictions in biochemical or cell-based assays. The scaffold is cataloged under the Oprea1_491698 identifier in the ChemBlink database , indicating its inclusion in cheminformatic screening collections (the Oprea set is a widely used compound collection for drug repurposing and target-fishing studies). For computational groups seeking a synthetically tractable, drug-like scaffold with patent-protected medicinal chemistry precedent, CAS 884048-30-0 offers a procurement-ready option. However, users should note the absence of experimentally determined protein target engagement data and plan for comprehensive in vitro profiling.

Quote Request

Request a Quote for 3-(3,4-Dihydro-2H-quinolin-1-yl)-propionic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.